4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
This compound is a fluorinated benzodiazepine derivative featuring a 4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one core. Key structural modifications include:
- 7-Fluoro substituent: Likely increases metabolic stability and electronic effects on the aromatic ring.
- 4-Fluorophenyl moiety: A common pharmacophore in CNS-active compounds, contributing to receptor affinity and selectivity.
The dihydro-benzodiazepine core introduces partial saturation, which may influence conformational flexibility compared to fully aromatic benzodiazepines like diazepam.
Properties
IUPAC Name |
4-(2-ethoxynaphthalene-1-carbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N2O3/c1-2-35-24-14-9-17-5-3-4-6-21(17)26(24)28(34)32-16-25(33)31-23-13-12-20(30)15-22(23)27(32)18-7-10-19(29)11-8-18/h3-15,27H,2,16H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCBMNPQZUJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(=O)NC4=C(C3C5=CC=C(C=C5)F)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps:
Formation of the Naphthoyl Intermediate: The initial step involves the preparation of the 2-ethoxy-1-naphthoyl chloride through the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride.
Coupling Reaction: The naphthoyl chloride is then reacted with 7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in the presence of a base such as triethylamine to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the diazepinone ring, potentially forming alcohol derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 2-ethoxy-1-naphthoic acid, while reduction of the carbonyl group could produce a corresponding alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines and their derivatives in various chemical reactions.
Biology
Biologically, 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific receptors makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests it may have anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure also makes it a valuable compound for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional group similarities with triazole derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) described in . Key differences include:
Implications :
- The benzodiazepine core may confer distinct binding modes compared to triazoles, which are often protease inhibitors or kinase modulators.
- Fluorination at the 7-position and 4-fluorophenyl group could enhance metabolic stability relative to non-fluorinated analogues .
Pharmacological Analogues
Compared to classical benzodiazepines (e.g., diazepam):
| Parameter | Target Compound | Diazepam |
|---|---|---|
| Core Saturation | 4,5-Dihydro (partial saturation) | Fully aromatic |
| Substituents | Naphthoyl, dual fluorine | Chlorine, methyl groups |
| Predicted logP | Higher (due to naphthoyl) | Moderate (~2.9) |
Implications :
- The naphthoyl group may increase blood-brain barrier penetration but could raise toxicity risks.
- Partial saturation might reduce planar rigidity, altering receptor interaction kinetics.
Crystallographic and Validation Comparisons
and highlight the use of SHELX software for structure determination and validation.
Biological Activity
The compound 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one belongs to the class of benzodiazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19F2N1O2
- Molecular Weight : 343.37 g/mol
- LogP (Partition Coefficient) : 4.8, indicating moderate lipophilicity which may affect its bioavailability and distribution in biological systems.
Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). The specific structural modifications in this compound may influence its binding affinity and selectivity towards different GABA_A receptor subtypes, potentially leading to varied pharmacological outcomes.
Anticancer Properties
Research has shown that benzodiazepine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds within the benzodiazepine family have been tested against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116), showing IC50 values that indicate significant anticancer activity . The potential for this compound to act as an anticancer agent warrants further investigation.
Neuropharmacological Effects
Given its structure, this compound may also possess anxiolytic or sedative properties typical of benzodiazepines. Studies have indicated that modifications in the benzodiazepine structure can lead to enhanced anxiolytic effects while minimizing side effects such as sedation . The presence of fluorine substituents may further enhance these properties by influencing receptor binding dynamics.
Study 1: Synthesis and Evaluation of Related Benzodiazepines
A study focused on synthesizing various benzodiazepine derivatives found that modifications at the C-3 position led to significant variations in biological activity. Compounds synthesized with similar frameworks exhibited varying degrees of effectiveness against tuberculosis and other microbial infections . This highlights the importance of structural nuances in determining biological activity.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving several benzodiazepine derivatives, one study reported that certain modifications resulted in compounds with IC50 values as low as 6.2 μM against cancer cell lines . This suggests that the compound under consideration may similarly exhibit promising anticancer properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 343.37 g/mol |
| LogP | 4.8 |
| Antimicrobial MIC | < 10 µg/mL (similar compounds) |
| Anticancer IC50 (MCF-7) | < 10 µM (similar compounds) |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step processes, typically starting with the acylation of a benzodiazepine core using ethoxy-naphthoyl chloride under basic conditions. Key steps include:
- Core functionalization : Acylation at the 4-position of the benzodiazepine scaffold.
- Fluorination : Selective introduction of fluorine at the 7-position via electrophilic substitution.
- Optimization : Reaction temperature (0–5°C for acylation) and solvent polarity (e.g., dichloromethane) critically affect intermediate stability and yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating high-purity product.
Table 1 : Typical Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acylation | 2-ethoxy-1-naphthoyl chloride, Et₃N | 0–5 | 65–75 |
| Fluorination | Selectfluor®, DMF | 25 | 50–60 |
Q. Which spectroscopic techniques are essential for structural elucidation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at 2-naphthoyl, fluorophenyl at 5-position). ¹⁹F NMR quantifies fluorine incorporation .
- X-ray Crystallography : Resolves stereochemistry of the 4,5-dihydrobenzodiazepine ring and confirms diastereomeric purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₂F₂N₂O₃: 485.1612).
Q. What preliminary biological screening assays are recommended?
- Receptor Binding Studies : Radioligand displacement assays (e.g., GABAₐ receptor subtypes) to assess affinity .
- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate safety margins .
- Solubility and Stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. For example:
- Transition State Modeling : Identify energy barriers for acylation steps to optimize catalyst selection (e.g., Et₃N vs. DMAP) .
- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics and selectivity .
- Machine Learning : Train models on existing benzodiazepine synthesis data to predict optimal molar ratios and reaction times .
Q. How to resolve contradictions in reported biological activity across studies?
- Standardized Assays : Use uniform protocols (e.g., IC₅₀ determination via fluorescence polarization) to minimize inter-lab variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to divergent results .
- Comparative Analysis : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to isolate variables like purity (>95% vs. <90%) or cell line selection .
Q. What strategies enhance enantiomeric purity during synthesis?
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during ring closure to control stereochemistry .
- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for selective reduction of ketone intermediates .
- Dynamic Kinetic Resolution : Exploit equilibrium between diastereomers under specific pH/temperature conditions .
Q. How to design experiments for optimizing reaction conditions efficiently?
Apply Design of Experiments (DoE) principles:
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) in a 2³ matrix to identify significant factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., solvent polarity vs. yield) to pinpoint optimal conditions .
- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C) to assess method reliability .
Methodological Challenges and Solutions
Addressing low solubility for in vivo studies :
- Prodrug Design : Introduce phosphate esters at the 2-ethoxy group to enhance aqueous solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–100 nm) to improve bioavailability .
Interpreting ambiguous NMR spectra due to fluorine coupling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
